Cas no 107870-05-3 (Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)-)
107870-05-3 structure
Product Name:Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)-
CAS-Nr.:107870-05-3
MF:C36H56O9
MW:632.824452400208
MDL:MFCD17214828
CID:98005
PubChem ID:11411086
Update Time:2025-07-13
Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)-
- Quinovin
- 3-O-[b-D-Quinovopyranosyl]quinovicacid
- 3-O-6-Deoxy-b-D-glucopyranosyl-quinovicacid
- Qquovic acid-3-O-b-D-6-deoxy-glucopyranoside
- Quinovic acid 3b-O-b-D-quinovopyranoside
- Quinovic acid 3-O-b-D-quinovopyranoside
- Urs-12-ene-27,28-dioicacid, 3b-[(6-deoxy-b-D-glucosyl)oxy]- (7CI)
- Quinovic acid 3-O-β-D-quinovopyranoside
- [ "Quinovic acid 3-O-β-D-quinovopyranoside" ]
- Quivin
- Cinchonaglycoside A
- CS-0017077
- 5655DJH94B
- 3-O-(beta-D-Quinovopyranosyl)quinovic acid
- 53516-73-7
- 107870-05-3
- HY-N1528
- URS-12-ENE-27,28-dioic acid, 3-((6-deoxy-beta-D-glucopyranosyl)oxy)-, (3beta)-
- 3-O-(.BETA.-D-QUINOVOPYRANOSYL)QUINOVIC ACID
- FS-10116
- Chinovin
- Cinchonaglycoside A, >=95% (LC/MS-ELSD)
- Quinovic acid 3-O-
- Q27261375
- Quinovin [MI]
- (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
- Quinova-bitter
- UNII-5655DJH94B
- A-D-quinovopyranoside
- AKOS032948561
- URS-12-ENE-27,28-DIOIC ACID, 3-((6-DEOXY-.BETA.-D-GLUCOPYRANOSYL)OXY)-, (3.BETA.)-
- 3-O-beta-D-Quinovopyranosyl quinovic acid
- 3-Hydroxy-12-oleanene-27,28-dioic acid, 3-O-(6-Fuc
- 3-O-β-D-quinovopyranosyl quinovic acid
- Quinovic acid 3-O-beta-D-quinovopyranoside
- DA-77302
- (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
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- MDL: MFCD17214828
- Inchi: 1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1
- InChI-Schlüssel: PUOQHFWXBKTHST-DLCGLXBKSA-N
- Lächelt: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](C)O1)O)O)O)[C@H]1CC[C@@]2(C)[C@@H](CC[C@@]3(C)[C@]4(C(=O)O)CC[C@@]5(C(=O)O)CC[C@@H](C)[C@H](C)[C@H]5C4=CC[C@@H]32)C1(C)C
Berechnete Eigenschaften
- Genaue Masse: 632.39200
- Monoisotopenmasse: 632.392
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 45
- Anzahl drehbarer Bindungen: 4
- Komplexität: 1250
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 15
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 154A^2
- XLogP3: 4.8
Experimentelle Eigenschaften
- Farbe/Form: Cryst.
- Dichte: 1.3±0.1 g/cm3
- Siedepunkt: 753.3±60.0 °C at 760 mmHg
- Flammpunkt: 229.5±26.4 °C
- PSA: 153.75000
- LogP: 5.00600
- Dampfdruck: 0.0±5.7 mmHg at 25°C
Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)- Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00257-1MG |
Cinchonaglycoside A |
107870-05-3 | 1mg |
¥4598.77 | 2023-09-14 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q79640-5mg |
Quinovin |
107870-05-3 | 5mg |
¥3628.0 | 2021-09-08 | ||
| A2B Chem LLC | AE17558-5mg |
Quivin |
107870-05-3 | Cryst. | 5mg |
$660.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4888-1 mg |
Quinovin |
107870-05-3 | 98% | 1mg |
¥ 2,990 | 2023-07-10 | |
| TargetMol Chemicals | TN4888-5 mg |
Quinovin |
107870-05-3 | 98% | 5mg |
¥ 14,670 | 2023-07-10 | |
| TargetMol Chemicals | TN4888-1mg |
Quinovin |
107870-05-3 | 1mg |
¥ 2990 | 2024-07-19 | ||
| TargetMol Chemicals | TN4888-5mg |
Quinovin |
107870-05-3 | 5mg |
¥ 14670 | 2024-07-19 |
Urs-12-ene-27,28-dioicacid, 3-[(6-deoxy-b-D-glucopyranosyl)oxy]-, (3b)- Verwandte Literatur
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1. Organic chemistry
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2. LXXV.—A theory of the mechanism of the phytochemical synthesis of certain alkaloidsRobert Robinson J. Chem. Soc. Trans. 1917 111 876
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3. Organic chemistry
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5. Index of authors' names
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